molecular formula C12H18ClN3O B14786515 1-Benzyl-3-pyrrolidin-3-ylurea;hydrochloride

1-Benzyl-3-pyrrolidin-3-ylurea;hydrochloride

Cat. No.: B14786515
M. Wt: 255.74 g/mol
InChI Key: VUJANMRCXKEPID-UHFFFAOYSA-N
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Description

1-Benzyl-3-pyrrolidin-3-ylurea;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-pyrrolidin-3-ylurea;hydrochloride typically involves the reaction of benzylamine with pyrrolidine-3-carboxylic acid, followed by the formation of the urea derivative. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-pyrrolidin-3-ylurea;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpyrrolidinone derivatives, while reduction can produce benzylpyrrolidinol compounds.

Scientific Research Applications

1-Benzyl-3-pyrrolidin-3-ylurea;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-pyrrolidin-3-ylurea;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but docking studies suggest potential binding to protein pockets .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group instead of the urea moiety.

    1-Benzyl-3-pyrrolidinone: A ketone derivative with similar structural features.

Uniqueness

1-Benzyl-3-pyrrolidin-3-ylurea;hydrochloride is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

1-benzyl-3-pyrrolidin-3-ylurea;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H

InChI Key

VUJANMRCXKEPID-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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